molecular formula C7H12N4O B13185266 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide

Cat. No.: B13185266
M. Wt: 168.20 g/mol
InChI Key: AGCMKGPQINZWAF-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the reaction of 4-amino-1H-pyrazole with N-ethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-1H-pyrazol-1-yl)ethanol
  • 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide hydrochloride

Uniqueness

2-(4-amino-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-ethylacetamide

InChI

InChI=1S/C7H12N4O/c1-2-9-7(12)5-11-4-6(8)3-10-11/h3-4H,2,5,8H2,1H3,(H,9,12)

InChI Key

AGCMKGPQINZWAF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C=C(C=N1)N

Origin of Product

United States

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